A Technical Guide to the Structural Elucidation of 2-(Oxan-4-yloxy)acetic Acid
A Technical Guide to the Structural Elucidation of 2-(Oxan-4-yloxy)acetic Acid
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the cornerstone upon which all subsequent research is built. Small organic molecules, such as 2-(Oxan-4-yloxy)acetic acid, often serve as critical building blocks or scaffolds in the synthesis of pharmacologically active compounds. This guide provides an in-depth, multi-faceted spectroscopic workflow for the complete structural elucidation of 2-(Oxan-4-yloxy)acetic acid (Molecular Formula: C7H12O4).
This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The approach detailed herein is a self-validating system, where data from orthogonal analytical techniques converge to provide a single, irrefutable structural assignment. We will employ a logical progression of techniques, starting with the determination of the molecular formula by mass spectrometry, followed by the identification of functional groups using infrared spectroscopy, and culminating in the precise mapping of atomic connectivity through nuclear magnetic resonance spectroscopy.
Section 1: Foundational Analysis: Molecular Mass and Elemental Composition
Core Technique: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first and most fundamental question in elucidating an unknown structure is, "What is its elemental composition?" HRMS is the definitive technique to answer this. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula, C7H12O4 in this case, effectively constraining the realm of possible structures from near-infinite to a manageable number. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is essential for this analysis.[1]
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard mixture immediately prior to the analysis to ensure high mass accuracy.
-
Analysis Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes to observe different adducts and increase confidence.
-
Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.
-
-
Data Processing: Process the acquired spectra using the instrument's software. Identify the m/z values for the most abundant ions and use the formula calculator tool to determine the elemental composition based on the exact mass, constraining the search to C, H, and O atoms.
Data Presentation: Expected HRMS Data
The monoisotopic mass of C7H12O4 is 160.07356 Da. The following table summarizes the expected exact masses for common adducts.
| Adduct Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C7H13O4]⁺ | 161.08084 |
| [M+Na]⁺ | [C7H12O4Na]⁺ | 183.06278 |
| [M-H]⁻ | [C7H11O4]⁻ | 159.06628 |
| Data derived from PubChem CID 19380914.[2] |
Trustworthiness: The confirmation of these ions, each with a mass accuracy below 5 ppm, combined with the characteristic isotopic distribution pattern for a molecule containing seven carbons, provides unequivocal evidence for the molecular formula C7H12O4.
Section 2: Functional Group Identification
Core Technique: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: With the molecular formula established, the next logical step is to identify the functional groups present. FTIR spectroscopy is an exceptionally rapid and powerful tool for this purpose. It probes the vibrational modes of covalent bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For a molecule with the formula C7H12O4, we anticipate the presence of hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functionalities, all of which have highly diagnostic absorbances.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to established correlation tables.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Ether | C-O stretch | 1000 - 1300 | Strong |
| Alkane | C-H stretch | 2850 - 2960 | Medium-Strong, sharp |
Characteristic absorption ranges are well-established in spectroscopic literature.[3][4][5][6]
Authoritative Grounding: The presence of a very broad absorption band centered around 3000 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[4][5] This, combined with a strong, sharp peak around 1710 cm⁻¹ for the C=O stretch, confirms the carboxylic acid moiety.[7] The presence of a strong band in the 1100 cm⁻¹ region is indicative of the C-O ether linkage.
Section 3: Mapping the Atomic Connectivity
Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[8] It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing us to piece together the molecular puzzle. The chemical shift (δ) of a nucleus indicates its electronic environment, the integration (in ¹H NMR) reveals the relative number of protons, and the multiplicity (splitting pattern) describes the number of neighboring protons.
Sub-section 3.1: ¹H NMR Spectroscopy
Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and doesn't exchange away.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse followed by detection of the free induction decay (FID). Typically, 8 to 16 scans are averaged.
-
Processing: The FID is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced (e.g., to the residual solvent peak or internal standard like TMS).
Sub-section 3.2: ¹³C NMR Spectroscopy
Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A greater number of scans (e.g., 128 or more) is typically required.
-
Processing: Process the data similarly to the ¹H spectrum.
Data Presentation: Predicted NMR Spectral Data
The structure of 2-(Oxan-4-yloxy)acetic acid possesses a plane of symmetry through the ether linkage and the oxane ring oxygen. This symmetry simplifies the NMR spectra, as chemically equivalent nuclei will produce a single signal.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~12.0 | Singlet, Broad | 1H | ~171 |
| -O-CH₂- | ~4.1 | Singlet | 2H | ~67 |
| Oxane H4 | ~3.8 | Multiplet | 1H | ~72 |
| Oxane H2, H6 | ~3.5 | Multiplet | 4H | ~66 |
| Oxane H3, H5 | ~1.7 | Multiplet | 4H | ~32 |
Causality and Interpretation:
-
Carboxylic Acid (-COOH): The proton is highly deshielded due to the electronegativity of the adjacent oxygens and appears as a characteristic broad singlet far downfield (~12 ppm).[5][9] The carbon is also highly deshielded, appearing around 171 ppm.[9][10]
-
Methylene (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen and the carbonyl group are deshielded and appear as a singlet around 4.1 ppm. Its corresponding carbon is found around 67 ppm.
-
Oxane Ring Protons/Carbons:
-
Position 4: The single proton (H4) is directly attached to the carbon bearing the ether oxygen, causing a significant downfield shift to ~3.8 ppm.[11] Its carbon (C4) is similarly deshielded (~72 ppm).
-
Positions 2 & 6: These protons are adjacent to the ring's oxygen atom, also causing a downfield shift (~3.5 ppm).[11] Due to symmetry, they are equivalent and integrate to 4H. Their corresponding carbons (C2, C6) are also equivalent and appear around 66 ppm.
-
Positions 3 & 5: These protons are in a more standard alkane-like environment, appearing furthest upfield (~1.7 ppm). They are equivalent and integrate to 4H. Their carbons (C3, C5) are also equivalent and the most upfield (~32 ppm).
-
-
Trustworthiness: The number of signals in the ¹³C NMR spectrum (expecting 5 distinct peaks) is a direct confirmation of the molecule's symmetry. The combination of chemical shifts, integrations, and multiplicities in the ¹H NMR spectrum allows for the unambiguous placement of each proton and, by extension, the assembly of the entire molecular framework.
Section 4: Integrated Workflow and Final Confirmation
The power of this analytical approach lies not in any single technique, but in the logical and cumulative synthesis of the data. Each experiment provides a piece of the puzzle, and their convergence provides a self-validating confirmation of the structure.
The Logic of Elucidation:
-
HRMS establishes the atomic "parts list": C7H12O4 .
-
FTIR identifies the core building blocks: a carboxylic acid and an ether .
-
NMR provides the assembly instructions, showing how the parts connect. ¹³C NMR confirms the 5 unique carbon environments , validating the proposed symmetry. ¹H NMR places every proton, confirming the oxane-4-yl substitution pattern and the acetic acid side chain.
Visualization: Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of 2-(Oxan-4-yloxy)acetic acid serves as a model for the systematic analysis of small organic molecules. By employing a synergistic combination of high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we can move with confidence from an unknown sample to a fully characterized structure. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries, providing the reliable foundation necessary for all further research and development.
References
-
Holzgrabe, U. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 399(3), 1023-1029. [Link]
-
Wishart, D. S. (2019). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Journal of Cheminformatics, 11(1), 1-2. [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-269. [Link]
-
Mass Spectrometry of Aliphatic Ethers. (2020). YouTube. [Link]
-
Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Fragmentation in Ethers - Mass Spectrometry Part 4. (2023). YouTube. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta medica, 76(11), 1149-1159. [Link]
-
PubChem. (n.d.). 2-(oxan-4-yloxy)acetic acid. [Link]
-
Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]
-
The Organic Chemistry Tutor. (2016). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. YouTube. [Link]
-
Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]
-
University of Illinois. (n.d.). Interpreting NMR spectra. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (2020). Carboxylic Acid Spectroscopy. [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(oxan-4-yloxy)acetic acid (C7H12O4) [pubchemlite.lcsb.uni.lu]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jchps.com [jchps.com]
- 9. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
